molecular formula C18H18FN3O2S B11487908 3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrrol-2-amine

3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrrol-2-amine

Cat. No.: B11487908
M. Wt: 359.4 g/mol
InChI Key: OWIXDLNJZFGLSR-UHFFFAOYSA-N
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Description

3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrrol-2-amine is a complex organic compound with a unique structure that includes a pyrrole ring, a pyridine moiety, and a fluorophenyl sulfonyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrrol-2-amine typically involves multiple steps, including the formation of the pyrrole ring, the introduction of the fluorophenyl sulfonyl group, and the attachment of the pyridine moiety. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrrol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrrol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrrol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrrol-2-amine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H18FN3O2S

Molecular Weight

359.4 g/mol

IUPAC Name

3-(4-fluorophenyl)sulfonyl-4,5-dimethyl-1-(pyridin-2-ylmethyl)pyrrol-2-amine

InChI

InChI=1S/C18H18FN3O2S/c1-12-13(2)22(11-15-5-3-4-10-21-15)18(20)17(12)25(23,24)16-8-6-14(19)7-9-16/h3-10H,11,20H2,1-2H3

InChI Key

OWIXDLNJZFGLSR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)F)N)CC3=CC=CC=N3)C

Origin of Product

United States

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